molecular formula C23H20N2O4 B2627773 Methyl 4-[2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate CAS No. 637321-04-1

Methyl 4-[2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate

Cat. No.: B2627773
CAS No.: 637321-04-1
M. Wt: 388.423
InChI Key: KKXRNXMJXBUPIB-UHFFFAOYSA-N
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Description

Methyl 4-[2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is a heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core fused with a 5-methylfuran substituent at position 2 and a methyl benzoate group at position 2. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis likely follows established routes for pyrazolo[1,5-c][1,3]benzoxazines, involving condensation of substituted aldehydes and hydrazines, as seen in analogous compounds .

Properties

IUPAC Name

methyl 4-[2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-14-7-12-21(28-14)18-13-19-17-5-3-4-6-20(17)29-22(25(19)24-18)15-8-10-16(11-9-15)23(26)27-2/h3-12,19,22H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXRNXMJXBUPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antitumor and antimicrobial properties, based on recent studies and findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C21H20N2O3C_{21}H_{20}N_2O_3 with a molecular weight of 348.4 g/mol. The structure consists of a benzoxazine ring fused with a pyrazolo derivative and a furan moiety.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:

  • Study on Cell Lines : A study evaluated the cytotoxic effects of various derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). Compounds with similar structures demonstrated IC50 values ranging from 6.26 μM to 20.46 μM in 2D and 3D culture assays, indicating significant antitumor activity .
  • Mechanism of Action : The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The presence of the furan and pyrazole moieties is believed to enhance the interaction with cellular targets involved in tumor growth .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Testing Against Bacteria : In vitro tests against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli revealed moderate to significant antibacterial activity. The minimum inhibitory concentrations (MIC) were determined using broth microdilution methods .
  • Fungal Activity : Additionally, the compound exhibited antifungal activity against Saccharomyces cerevisiae, suggesting its potential as a broad-spectrum antimicrobial agent .

Case Studies

Several case studies have been conducted to assess the biological activity of related compounds:

  • Antitumor Effects : A specific derivative was tested on various cancer cell lines showing selective toxicity towards tumor cells while sparing normal cells like MRC-5 fibroblasts . This selectivity is crucial for minimizing side effects in therapeutic applications.
  • Enzyme Inhibition : Certain derivatives have been reported to inhibit cholinesterase enzymes (e.g., butyrylcholinesterase), which can be beneficial in treating neurodegenerative diseases . This suggests that the compound may have dual therapeutic applications.

Data Summary Table

Activity Type Tested Organisms/Cell Lines IC50/MIC Values Notes
AntitumorA549, HCC827, NCI-H3586.26 - 20.46 μMSignificant cytotoxicity observed
AntimicrobialStaphylococcus aureusMIC not specifiedModerate antibacterial activity
Escherichia coliMIC not specifiedModerate antibacterial activity
Saccharomyces cerevisiaeMIC not specifiedAntifungal activity noted

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 4-[2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate as an anticancer agent. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study published in Molecules demonstrated that derivatives of this compound showed high affinity for carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. The binding affinity was measured at Kd=0.12nMK_d=0.12\,\text{nM}, indicating its potential as a therapeutic agent for cancer treatment .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation processes:

  • Data Table: Inhibition of COX Enzymes
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound0.150.05

This table illustrates the compound's selective inhibition of COX-2 over COX-1, which is desirable for minimizing side effects associated with anti-inflammatory drugs .

Synthesis of Novel Derivatives

The unique structure of this compound allows for the synthesis of various derivatives that can enhance its biological activity:

  • Synthesis Method : Utilizing multi-step organic synthesis techniques, researchers have successfully modified the compound to improve solubility and bioavailability. For example, introducing different substituents on the benzene ring has led to derivatives with enhanced anticancer activity .

Material Science

In material science, this compound is being explored for its potential use in developing organic light-emitting diodes (OLEDs) due to its photophysical properties:

  • Research Findings : Studies show that incorporating this compound into polymer matrices improves the efficiency and stability of OLED devices .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyrazolo[1,5-c][1,3]benzoxazines

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups Evidence ID
Target Compound 2-(5-methyl-2-furyl), 4-(methyl benzoate) C₂₃H₂₁N₂O₄ 389.43 Methyl ester, furyl N/A
9-Chloro-5-(4-ethoxyphenyl)-2-(2-furyl)-1,10b-dihydro 9-Cl, 5-(4-ethoxyphenyl), 2-furyl C₂₂H₁₉ClN₂O₃ 394.85 Chloro, ethoxy, furyl
2-(4-Fluorophenyl)-5-(4-methylphenyl)-1,10b-dihydro 2-(4-F-phenyl), 5-(4-Me-phenyl) C₂₄H₂₀FN₂O 377.44 Fluoro, methyl
9-Bromo-5-(4-fluorophenyl)-2-(4-Me-phenyl)-1,10b-dihydro 9-Br, 5-(4-F-phenyl), 2-(4-Me-phenyl) C₂₄H₁₈BrFN₂O 437.30 Bromo, fluoro, methyl
4-[(5R,10bR)-2-Methyl-...]benzoic acid 2-Me, 4-(benzoic acid) C₁₈H₁₆N₂O₃ 308.33 Carboxylic acid, methyl

Key Observations :

  • Substituent Effects: Halogenation: Chloro (e.g., ) and bromo (e.g., ) substituents enhance molecular weight and may improve receptor binding via halogen bonding. The target compound lacks halogens, prioritizing lipophilicity from the methyl furan and ester groups. Furyl vs. Phenyl: The 5-methylfuran in the target compound introduces steric and electronic differences compared to phenyl or substituted phenyl groups (e.g., ), affecting π-π stacking and solubility.

Physicochemical and Bioavailability Properties

  • Melting Points : Crystallographic data for the benzoic acid derivative (477 K) suggests high thermal stability . The target compound’s methyl ester may lower its melting point due to reduced hydrogen bonding.
  • Lipophilicity : The methyl ester in the target compound enhances logP compared to carboxylic acid derivatives, aligning with Lipinski’s rule for oral bioavailability (logP < 5) .
  • Molecular Weight : At 389.43 g/mol, the target compound adheres to Lipinski’s criteria (MW < 500), unlike brominated analogs (e.g., 463.32 g/mol in ).

Q & A

Q. What are the common synthetic routes for synthesizing Methyl 4-[2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate, and what are their critical parameters?

Answer: The compound can be synthesized via reflux-based condensation reactions. For example:

  • Heterocyclic core formation : Refluxing benzylideneacetone derivatives with hydrazine hydrochlorides in ethanol for 6–8 hours generates pyrazolo-benzoxazinone intermediates, followed by furyl group functionalization .
  • Esterification : Methyl benzoate derivatives are often prepared using dioxane as a solvent with calcium hydroxide as a base, followed by dropwise addition of acyl chlorides (e.g., benzoyl chloride) under controlled conditions .
  • Key parameters : Reaction time (6–12 hours), solvent polarity (ethanol vs. dioxane), and stoichiometric ratios of reactants significantly influence yield and purity .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

Answer:

  • X-ray crystallography : Provides definitive structural confirmation, as demonstrated for related pyrazolo-benzoxazinone derivatives (mean C–C bond deviation: 0.005 Å, R factor: 0.055) .
  • NMR spectroscopy : 1H/13C NMR resolves substituent positions and diastereotopic protons in the dihydro-pyrazolo-benzoxazine core .
  • HPLC : Use C18 columns (2.0 µL injection volume) with ammonium acetate buffer (pH 6.5) for purity analysis, as applied to hydroxybenzoic acid analogs .

Q. What safety protocols are essential during synthesis and handling?

Answer:

  • Hazard mitigation : While specific data for this compound is limited, structurally similar benzoxazinones require:
    • PPE (gloves, goggles) and fume hoods to avoid inhalation/contact .
    • First aid measures: Immediate rinsing for skin/eye exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers optimize low reaction yields in multi-step syntheses?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve furyl-group coupling efficiency compared to ethanol .
  • Catalyst screening : Calcium hydroxide in dioxane enhances esterification yields (e.g., 39.5% for triazolobenzoxazines) .
  • Workup strategies : Precipitation in ice-cold water minimizes byproduct formation in benzoxazole-carboxylate syntheses .

Q. How to resolve discrepancies between spectral data (e.g., NMR vs. X-ray) for structural elucidation?

Answer:

  • Cross-validation : Combine X-ray data (for rigid core structures) with 2D NMR (e.g., NOESY for spatial proximity of furyl substituents) .
  • Dynamic effects : Account for tautomerism in dihydro-pyrazolo systems by analyzing variable-temperature NMR spectra .

Q. What methodologies are suitable for evaluating biological activity in vitro?

Answer:

  • Enzyme inhibition assays : Adapt protocols for aminopeptidase N or VEGFR2 inhibition using pyrazolo-benzothiazine derivatives (IC50 determination via fluorogenic substrates) .
  • Antioxidant studies : Use DPPH radical scavenging assays with UV-Vis quantification, as applied to pyrazolone analogs .

Q. How does solvent polarity affect the stability of the compound under storage conditions?

Answer:

  • Degradation analysis : Monitor stability via HPLC in solvents like methanol (polar) vs. DCM (non-polar).
  • Temperature dependence : Store at –20°C in amber vials to prevent furan-ring oxidation, as observed in benzoxazinone derivatives .

Q. What computational tools can predict the compound’s reactivity or pharmacokinetic properties?

Answer:

  • DFT calculations : Model furyl-group electrophilicity and benzoxazinone ring strain using Gaussian09 with B3LYP/6-31G* basis sets .
  • ADMET prediction : Use SwissADME to estimate logP (lipophilicity) and CYP450 interactions based on methyl benzoate substituents .

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